molecular formula C17H16Cl2O B1349877 4-n-Butyl-3',4'-dichlorobenzophenone CAS No. 844885-30-9

4-n-Butyl-3',4'-dichlorobenzophenone

Cat. No. B1349877
M. Wt: 307.2 g/mol
InChI Key: UVZCNZSQWZEZMX-UHFFFAOYSA-N
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Scientific Research Applications

  • Polymer Synthesis and Modification :

    • 4-n-Butyl-3',4'-dichlorobenzophenone is used in the synthesis of high molecular weight poly(p-phenyleneethynylenes) by alkyne metathesis, which forms under concomitant evolution of butyne. This process utilizes a highly active catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ at 140 °C in 1,2-dichlorobenzene (Kloppenburg, Jones, & Bunz, 1999).
    • It is also involved in the preparation of novel polyimides containing twisted structures derived from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them useful in various industrial applications (Chern, Twu, & Chen, 2009).
  • Chemical Reactions and Catalysis :

    • In the field of organic synthesis, 4-n-Butyl-3',4'-dichlorobenzophenone is involved in the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene. This process uses a multi-site phase-transfer catalyst for the reaction of 4-nitrophenol with n-butyl bromide, demonstrating an innovative method in organic synthesis (Harikumar & Rajendran, 2014).
  • Material Science and Stability Studies :

    • The compound has been studied for its role in the activation of receptors in plastics, revealing insights into the effects of phenols and plasticizers widely used in the plastic industry (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
    • It is also used in the synthesis of novel copolymers of styrene and phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates. This research contributes to the development of new materials with potential applications in various industrial sectors (Kharas et al., 2016).
  • Photochemical and Antioxidant Studies :

    • Research on the synthesis of (3‐tert‐butyl‐4‐hydroxy‐5‐methylphenyl) propionate derivatives and their thermal antioxidation behavior for Polyoxymethylene (POM) explores the use of 4-n-Butyl-3',4'-dichlorobenzophenone in enhancing the stability of POM, which is increasingly used in the car industry (Park et al., 2012).

Safety And Hazards

Specific safety and hazard information for 4-n-Butyl-3’,4’-dichlorobenzophenone is not readily available from the search results.


Future Directions

Specific future directions for 4-n-Butyl-3’,4’-dichlorobenzophenone are not readily available from the search results.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

(4-butylphenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZCNZSQWZEZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373806
Record name 4-n-Butyl-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Butyl-3',4'-dichlorobenzophenone

CAS RN

844885-30-9
Record name (4-Butylphenyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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